(2-Chloropyridin-4-YL)methanesulfonyl chloride
CAS No.: 1062069-19-5
Cat. No.: VC17785869
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1062069-19-5 |
|---|---|
| Molecular Formula | C6H5Cl2NO2S |
| Molecular Weight | 226.08 g/mol |
| IUPAC Name | (2-chloropyridin-4-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H5Cl2NO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2 |
| Standard InChI Key | SUPWQZXSOVSBFA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1CS(=O)(=O)Cl)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a methanesulfonyl chloride group at the 4-position. The sulfonyl chloride moiety (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions. The IUPAC name, (2-chloropyridin-4-yl)methanesulfonyl chloride, reflects this substitution pattern . Its SMILES notation, C1=CN=C(C=C1CS(=O)(=O)Cl)Cl, and InChIKey, SUPWQZXSOVSBFA-UHFFFAOYSA-N , provide unambiguous structural identification.
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.08 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | 2.54 (estimated) |
The absence of reported melting and boiling points suggests challenges in isolation due to its reactivity. Computational estimates of LogP indicate moderate lipophilicity, influencing its solubility in organic solvents like toluene and dichloromethane .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via sulfonation of 2-chloro-4-picoline followed by chlorination. A representative method involves:
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Sulfonation: Reacting 2-chloro-4-methylpyridine with chlorosulfonic acid to form the sulfonic acid intermediate.
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Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Industrial-Scale Processes
Patent US7772403B2 details a continuous flow synthesis approach optimized for scalability:
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Reaction Setup: A jacketed reactor charged with acetic acid, hydrogen peroxide, and chlorine gas under controlled temperatures (6–15°C).
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Key Steps:
This method emphasizes efficiency, with a 96% yield reported in optimized batches .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement by nucleophiles:
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With Amines: Forms sulfonamides (R-SO₂-NR'₂), widely used in drug discovery. For example, reaction with primary amines produces stable sulfonamide derivatives under mild conditions.
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With Alcohols: Generates sulfonate esters, though slower kinetics necessitate base catalysts like triethylamine.
Stability Considerations
The compound is moisture-sensitive, hydrolyzing to the sulfonic acid in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves) is critical .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
Sulfonamide derivatives of this compound exhibit kinase inhibitory activity, making them candidates for anticancer therapies. For instance, analogs have shown promise in targeting EGFR (epidermal growth factor receptor) mutations.
Agrochemical Development
The sulfonyl chloride moiety is leveraged in synthesizing herbicides and fungicides. Its reactivity with heterocyclic amines enables the creation of compounds with enhanced bioavailability and environmental stability.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| (2-Methylpyridin-4-yl)methanesulfonyl chloride | C₇H₈ClNO₂S | Methyl substituent reduces electrophilicity |
| (4-Chloro-6-methylpyrimidin-2-yl)methanesulfonyl chloride | C₆H₅Cl₂N₂O₂S | Pyrimidine ring alters electronic properties |
| (2-Methoxypyridin-4-yl)methanesulfonyl chloride | C₇H₈ClNO₃S | Methoxy group enhances solubility in polar solvents |
The chlorine atom in (2-Chloropyridin-4-YL)methanesulfonyl chloride increases leaving-group ability compared to methyl or methoxy analogs, enhancing its utility in SN2 reactions.
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